molecular formula C16H16FN5O2 B11064987 2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B11064987
M. Wt: 329.33 g/mol
InChI Key: CHFLCYLBEIZXDG-UHFFFAOYSA-N
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Description

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These molecules exhibit DNA intercalation activities and have garnered interest as potential anticancer agents . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Chemical Reactions Analysis

Types of Reactions:: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. specific details would require further investigation.

Common Reagents and Conditions:: Reagents commonly used in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include hydrazonoyl chlorides, norbornene-condensed 2-thioxopyrimidin-4-ones, and aromatic aldehydes.

Major Products:: The major products formed during these reactions are the angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones.

Scientific Research Applications

Anticancer Activity:: These derivatives exhibit DNA intercalation activities and have been evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Compound 12d, in particular, shows promising potency against these cell lines .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with DNA and cellular pathways.

Comparison with Similar Compounds

Uniqueness:: Highlighting its uniqueness, this compound demonstrates potent DNA-binding affinity, comparable to doxorubicin. Further studies may explore its potential as a template for designing more effective anticancer analogs.

Similar Compounds:: While I don’t have a specific list of similar compounds, other [1,2,4]triazolo[4,3-a]quinoxaline derivatives may share structural features and biological activities.

Properties

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-8-yl)-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C16H16FN5O2/c1-9-4-5-12(7-13(9)17)18-14(23)8-21-15(24)6-10(2)22-11(3)19-20-16(21)22/h4-7H,8H2,1-3H3,(H,18,23)

InChI Key

CHFLCYLBEIZXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N3C2=NN=C3C)C)F

Origin of Product

United States

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